molecular formula C25H28N6O B14924521 6-cyclopropyl-3-methyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-methyl-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14924521
M. Wt: 428.5 g/mol
InChI Key: KKLGKJJPBXBLPW-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-3-METHYL-N~4~-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrazole ring, and a pyridine ring

Preparation Methods

The synthesis of 6-CYCLOPROPYL-3-METHYL-N~4~-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by the introduction of the cyclopropyl and phenyl groups. The synthetic route typically involves the following steps:

    Formation of the Pyrazole Ring: This step involves the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving appropriate precursors such as β-ketoesters or β-diketones.

    Introduction of the Cyclopropyl and Phenyl Groups: The cyclopropyl and phenyl groups are introduced through substitution reactions using appropriate reagents and catalysts.

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

6-CYCLOPROPYL-3-METHYL-N~4~-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and catalysts.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-CYCLOPROPYL-3-METHYL-N~4~-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-3-METHYL-N~4~-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

6-CYCLOPROPYL-3-METHYL-N~4~-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazolopyridines: These compounds share the pyrazole and pyridine rings but may differ in the substituents attached to the rings.

    Cyclopropyl-containing Compounds: These compounds contain a cyclopropyl group but may have different core structures.

    Phenyl-containing Compounds: These compounds contain a phenyl group but may have different heterocyclic cores.

Properties

Molecular Formula

C25H28N6O

Molecular Weight

428.5 g/mol

IUPAC Name

6-cyclopropyl-3-methyl-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H28N6O/c1-16(15-30-12-11-17(2)28-30)14-26-25(32)21-13-22(19-9-10-19)27-24-23(21)18(3)29-31(24)20-7-5-4-6-8-20/h4-8,11-13,16,19H,9-10,14-15H2,1-3H3,(H,26,32)

InChI Key

KKLGKJJPBXBLPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CC(C)CNC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C)C5CC5

Origin of Product

United States

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